molecular formula C16H9Cl3N2O2 B2986772 3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione CAS No. 271254-71-8

3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione

Cat. No.: B2986772
CAS No.: 271254-71-8
M. Wt: 367.61
InChI Key: HHXYXNPQQBOYSH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione (hereafter referred to as the "target compound") is a pyrrole-2,5-dione derivative characterized by two distinct substituents: a 4-chlorophenyl group at the 3-position and a 2,4-dichloroanilino moiety at the 1-position. Pyrrole-2,5-diones are known for their diverse bioactivity, including roles as protein kinase C (PKC) inhibitors () and fungicides (). The chlorine substituents likely enhance lipophilicity and stability, influencing its pharmacokinetic or pesticidal properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2O2/c17-10-3-1-9(2-4-10)12-8-15(22)21(16(12)23)20-14-6-5-11(18)7-13(14)19/h1-8,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXYXNPQQBOYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(C2=O)NC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dichloroaniline in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalyst
  • Temperature: 60-80°C
  • Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The process may include:

  • Continuous flow reactors
  • High-throughput screening for catalyst optimization
  • Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Halogenation, nitration, or sulfonation reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Chlorine gas for halogenation

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Investigated for its potential therapeutic effects

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound is compared to five structurally related pyrrole-2,5-diones (Table 1), highlighting variations in substituents, molecular properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Primary Application Key Features
Target Compound (Hypothetical) 3-(4-Cl-phenyl), 1-(2,4-diCl-anilino) C₁₆H₉Cl₃N₂O₂ ~370.6 (calc.) Not specified (inference: agrochemical/pharmaceutical) High chlorine content may enhance pesticidal activity or PKC inhibition.
Fluoroimide (3,4-dichloro-1-(4-F-phenyl)-1H-pyrrole-2,5-dione) () 3,4-diCl, 1-(4-F-phenyl) C₁₀H₅Cl₂FNO₂ 264.06 Fungicide Fluorine substituent improves metabolic stability; used in crop protection.
LEAP CHEM Compound (329224-75-1) () 3-Cl, 1-(5-Cl-2-MeO-phenyl), 4-(4-MeO-anilino) C₁₈H₁₄Cl₂N₂O₄ 396.75 Intermediate/Building block Methoxy groups increase solubility; likely used in drug synthesis.
1-Benzyl-3-Cl-4-(4-F-anilino) (303034-95-9) () 1-benzyl, 3-Cl, 4-(4-F-anilino) C₁₇H₁₂ClFN₂O₂ 330.74 Not specified Benzyl group may enhance blood-brain barrier penetration.
3-Cl-1-(4-MeO-phenyl)-4-[3-CF₃-anilino] (371129-57-6) () 3-Cl, 1-(4-MeO-phenyl), 4-(3-CF₃-anilino) C₁₈H₁₂ClF₃N₂O₃ 396.75 Not specified Trifluoromethyl group enhances electron-withdrawing effects; agrochemical potential.
PKC Inhibitors () 3-(indol-3-yl), 4-(quinazolin-4-yl) Varies Varies Diabetic complications Bulky substituents enable PKC binding; therapeutic focus.

Substituent Effects on Bioactivity

  • Chlorine vs. Fluorine: Fluoroimide () replaces chlorine with fluorine at the phenyl group, reducing molecular weight but improving resistance to oxidative degradation. The target compound’s dichloroanilino group may offer stronger electrophilic reactivity, enhancing pesticidal efficacy.
  • Methoxy Groups : The LEAP CHEM compound () incorporates methoxy groups, which increase polarity and solubility, making it suitable as a synthetic intermediate. In contrast, the target compound’s lack of methoxy groups suggests higher lipophilicity, favoring membrane penetration.
  • Trifluoromethyl vs.

Application-Specific Insights

  • Pharmaceutical Potential: PKC inhibitors in feature indole and quinazoline moieties, enabling selective kinase inhibition. The target compound’s dichloroanilino group may lack the steric bulk required for PKC binding, redirecting its utility toward agrochemicals.
  • Agrochemical Performance : Fluoroimide’s fungicidal use () highlights the importance of halogenated aryl groups. The target compound’s additional chlorine atoms could extend its spectrum of activity against resistant fungal strains.

Biological Activity

3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione (CAS No. 271254-71-8) is a synthetic organic compound belonging to the class of pyrrole derivatives. Its molecular formula is C16H9Cl3N2O2C_{16}H_{9}Cl_{3}N_{2}O_{2}, with a molecular weight of 367.61 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Boiling Point : 493.5 ± 55.0 °C (predicted)
  • Density : 1.605 ± 0.06 g/cm³ (predicted)
  • pKa : -2.92 ± 0.40 (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dichloroaniline in the presence of a suitable catalyst, often using solvents like ethanol or methanol at temperatures between 60-80°C for several hours .

Anticancer Properties

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant anticancer properties. A study highlighted that similar pyrrole derivatives could inhibit the growth of various cancer cell lines and in vivo tumors by targeting specific pathways associated with tumor growth .

The biological activity is hypothesized to involve:

  • Inhibition of Tyrosine Kinases : The compound may act as an inhibitor for tyrosine kinases such as EGFR and VEGFR2, which are critical in cancer cell proliferation and survival.
  • Interaction with Membrane Lipids : It has been shown to interact with lipid bilayers, potentially altering membrane dynamics and leading to increased permeability or disruption of cellular signaling pathways .

Case Studies

  • Antiproliferative Activity : In vitro studies demonstrated that certain derivatives significantly inhibited colon cancer cell lines (HCT-116, SW-620) with GI50 values around 1.01.6×108M1.0–1.6\times 10^{-8}M .
  • Animal Models : In vivo studies using chemically induced colon cancer models in rats showed reduced tumor growth upon treatment with related pyrrole derivatives, suggesting a promising avenue for further development as anticancer agents .

Summary of Findings

Study Cell Line/Model Activity Observed GI50 Value (M)
Dubinina et al., 2007HCT-116Inhibition of growth1.01.6×1081.0–1.6\times 10^{-8}
Kuznietsova et al., 2013Rat modelReduced tumor growthNot specified

Q & A

Q. How can hybrid computational-experimental frameworks accelerate derivative discovery?

  • Methodology :
  • Virtual Screening : Generate derivative libraries (e.g., substituting dichloroanilino groups) using Cheminformatics tools.
  • High-Throughput Experimentation : Validate top candidates in parallel microreactors, leveraging ICReDD’s feedback loop between simulation and lab data .

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